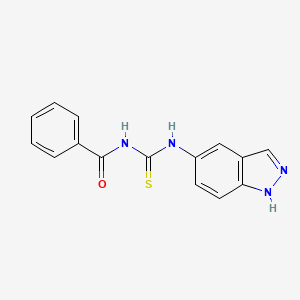

1-benzoyl-3-(1H-indazol-5-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1H-indazol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N4OS . It has an average mass of 296.347 Da and a monoisotopic mass of 296.073181 Da .

Synthesis Analysis

The synthesis of indazoles, which are part of the structure of “N-(1H-indazol-5-ylcarbamothioyl)benzamide”, has been a subject of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-5-ylcarbamothioyl)benzamide” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not provided in the search results .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Wanjari et al. (2021) revealed that benzamide derivatives, including compounds similar to N-(1H-indazol-5-ylcarbamothioyl)benzamide, exhibit moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The binding interactions of these compounds were analyzed using molecular docking studies.

Synthesis of Heterocycles

Research by Whitfield and Papadopoulos (1981) demonstrated that N-benzoylthioamides react with various reagents to form heterocyclic compounds like 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, showcasing the versatility of benzamide derivatives in chemical synthesis.

Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) on benzamide-based compounds, closely related to N-(1H-indazol-5-ylcarbamothioyl)benzamide, found significant antiviral activities against bird flu influenza (H5N1). This indicates potential applications in developing antiviral drugs.

Melanoma Cytotoxicity

Research by Wolf et al. (2004) explored benzamide derivatives conjugated with alkylating cytostatics, showing higher toxicity against melanoma cells than the parent chlorambucil. This suggests a potential application in targeted drug delivery for melanoma therapy.

Chromium Measurement in Pharmaceuticals

A study by Vazifekhoran et al. (2023) utilized N-(thiazol-2-ylcarbamothioyl) benzamide for designing chromium(III) sensors in pharmaceutical samples. This indicates the application of similar benzamide derivatives in analytical chemistry for drug quality control.

Synthesis of Fluorinated Heterocycles

A study by Meiresonne et al. (2015) explored the use of N-benzoyl fluoroynamides for the synthesis of fluorinated heterocycles, highlighting the role of benzamide derivatives in the development of novel organic compounds.

Antibacterial and Antifungal Activities

Research by Ighilahriz-Boubchir et al. (2017) on 2-Benzoylamino-N-phenyl-benzamide derivatives demonstrated their efficacy in inhibiting the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents.

Anticancer Activity

A study by Kommagalla et al. (2014) on benzamide derivatives like N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide revealed significant in vitro and in vivo anticancer activity. This suggests the potential of similar compounds in cancer treatment.

Histone Deacetylase Inhibition

Research by Saito et al. (1999) on benzamide derivatives, including MS-27-275, demonstrated their ability to inhibit histone deacetylase, causing hyperacetylation of nuclear histones. This could have implications for cancer treatment and epigenetic therapies.

Mecanismo De Acción

Target of Action

The compound 1-benzoyl-3-(1H-indazol-5-yl)thiourea primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression .

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and thereby influencing gene expression .

Biochemical Pathways

The action of this compound affects the histone acetylation-deacetylation pathway . By inhibiting HDACs, it prevents the deacetylation of histones, which can lead to changes in the transcription of various genes. These changes can have downstream effects on numerous biological processes, including cell cycle progression, cell differentiation, and apoptosis .

Pharmacokinetics

The compound’s molecular weight (31038) suggests that it may have suitable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to changes in gene expression due to its inhibition of HDACs . These changes can lead to alterations in various cellular processes, potentially including cell growth, differentiation, and death .

Propiedades

IUPAC Name |

N-(1H-indazol-5-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-6-7-13-11(8-12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVDMWFGCWOTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2697382.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2697384.png)

![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)

![6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2697395.png)